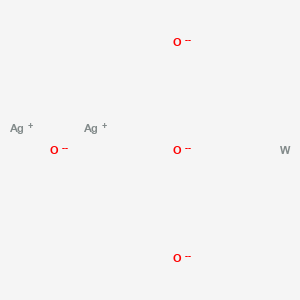

Silver tungsten oxide

Description

Properties

IUPAC Name |

disilver;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.4O.W/q2*+1;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRJWFGXWLCOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ag+].[Ag+].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O4W-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-93-5 | |

| Record name | Disilver tungsten tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilver tungsten tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Silver Tungsten Oxide Systems

Solution-Based Synthesis Approaches

Solution-based synthesis routes are foundational in the production of silver tungsten oxide materials, allowing for precise manipulation of reaction parameters to tailor the final product's characteristics. These techniques involve the dissolution of silver and tungsten precursors in a solvent, followed by a chemical reaction that leads to the precipitation or formation of the desired compound.

Hydrothermal and Solvothermal Methods for this compound

Hydrothermal and solvothermal synthesis are highly effective methods for producing crystalline this compound nanoparticles. These processes are conducted in a sealed vessel, such as an autoclave, where a solution of the precursors is heated above the boiling point of the solvent, generating high pressure. mdpi.com This environment facilitates the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures.

In a typical hydrothermal synthesis of this compound, silver nitrate (AgNO₃) and a tungsten source, such as sodium tungstate (B81510) (Na₂WO₄), are dissolved in water. The solution is then sealed in an autoclave and heated to temperatures typically ranging from 100 to 200°C for several hours or days. researchgate.netcambridge.org The morphology and particle size of the resulting Ag₂WO₄ can be controlled by adjusting parameters such as the reaction temperature, time, pH of the solution, and the presence of surfactants or structure-directing agents. For instance, the use of polyvinylpyrrolidone (PVP) can influence the shape of the synthesized silver nanoparticles. whiterose.ac.uk

Solvothermal synthesis is analogous to the hydrothermal method, but it utilizes a non-aqueous solvent. The choice of solvent can significantly impact the resulting product due to differences in solvent polarity, viscosity, and boiling point. This method allows for the synthesis of this compound with different morphologies and properties compared to those obtained via the hydrothermal route.

Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters for this compound

| Parameter | Hydrothermal Method | Solvothermal Method |

| Solvent | Water | Organic Solvents (e.g., ethanol, ethylene (B1197577) glycol) |

| Typical Temperature | 100 - 200 °C | 120 - 250 °C |

| Typical Pressure | Autogenous, typically > 1 atm | Autogenous, depends on solvent vapor pressure |

| Precursors | Silver nitrate, Sodium tungstate | Silver nitrate, Tungsten hexachloride |

| Advantages | Environmentally friendly, low cost, high crystallinity | Better control over morphology, can produce unique phases |

| Disadvantages | Limited to water-soluble precursors | Use of potentially toxic and expensive organic solvents |

Sol-Gel Processing in this compound Preparation

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution. wikipedia.orgyoutube.com It involves the evolution of a colloidal suspension (sol) into a gelatinous network (gel). wikipedia.org This method is particularly useful for creating thin films and finely-structured nanomaterials of this compound. tungsten-film.com

The synthesis of this compound via the sol-gel method typically begins with the hydrolysis and condensation of tungsten precursors, such as tungsten alkoxides or tungsten chlorides, in an alcoholic solution. tungsten-film.com A silver salt, like silver nitrate, is then introduced into the tungsten-based sol. The subsequent gelation process, often initiated by a change in pH or the addition of a catalyst, results in a three-dimensional network of silver and tungsten oxides. The final this compound material is obtained after drying and heat treatment (calcination) of the gel to remove residual organic compounds and induce crystallization. researchgate.net

One of the key advantages of the sol-gel method is the ability to achieve a high degree of homogeneity at the molecular level. tungsten-film.com The properties of the final material can be tailored by controlling various parameters, including the type of precursors, the solvent, the water-to-precursor ratio, the pH, and the calcination temperature. researchgate.net

Chemical Reduction Techniques for this compound Composites

Chemical reduction is a widely employed method for the synthesis of silver nanoparticles, which can then be incorporated into a tungsten oxide matrix to form a composite material. researchgate.netgarph.co.uk This technique involves the reduction of silver ions (Ag⁺) from a precursor, typically silver nitrate, to metallic silver (Ag⁰) using a reducing agent. researchgate.net

In the context of this compound composites, pre-synthesized tungsten oxide nanoparticles can be dispersed in a solution containing a silver salt. A reducing agent, such as sodium borohydride, trisodium citrate, or ascorbic acid, is then added to the solution to reduce the silver ions, leading to the deposition of silver nanoparticles onto the surface of the tungsten oxide particles. researchgate.netresearchgate.net The choice of reducing agent can influence the size and shape of the resulting silver nanoparticles. researchgate.net

This method allows for good control over the size and distribution of the silver nanoparticles within the tungsten oxide matrix. The surface of the tungsten oxide can also be functionalized to promote better adhesion and uniform deposition of the silver nanoparticles.

Acid Precipitation and Ion-Exchange Routes

Acid precipitation is a straightforward method for synthesizing tungsten oxide nanoparticles. researchgate.net This technique involves the acidification of a tungstate salt solution, such as sodium tungstate or ammonium tungstate, which leads to the precipitation of tungstic acid (H₂WO₄). researchgate.net Subsequent calcination of the tungstic acid at elevated temperatures yields tungsten oxide (WO₃).

To prepare this compound, a silver salt can be introduced either during the initial precipitation step or impregnated into the tungstic acid precipitate before calcination. In the former approach, co-precipitation of a silver-containing species alongside the tungstic acid can be achieved by carefully controlling the pH and precursor concentrations.

Ion-exchange methods can also be utilized in the synthesis of this compound. dupont.com In this process, a tungsten-containing anion is adsorbed onto an anion-exchange resin. Subsequently, the resin is treated with a solution containing silver ions, which can either be exchanged with the adsorbed tungsten species or be incorporated into the material upon elution and subsequent heat treatment. This route offers a high degree of purity and control over the stoichiometry of the final product. dupont.com

One-Pot Synthesis Protocols for this compound Materials

One-pot synthesis refers to a process where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy separation and purification of intermediate products. taylorandfrancis.com This approach is highly efficient and can be environmentally friendly. taylorandfrancis.com

In a one-pot synthesis of this compound, all the necessary precursors for both silver and tungsten are mixed together in a single reaction vessel. mdpi.com The reaction is then initiated, often through the addition of a reducing agent or by changing the temperature. For example, a solution containing silver nitrate and sodium tungstate can be treated with a reducing agent that simultaneously reduces the silver ions and facilitates the formation of the tungsten oxide matrix. This method simplifies the synthesis process and can lead to the formation of highly integrated composite materials.

Reverse Microemulsion-Mediated Synthesis

The reverse microemulsion method is a versatile technique for the synthesis of nanoparticles with well-controlled size and morphology. researchgate.netresearchgate.net A reverse microemulsion consists of nano-sized water droplets dispersed in a continuous oil phase, stabilized by a surfactant. researchgate.net These water droplets act as nanoreactors for the synthesis of nanoparticles. researchgate.net

For the synthesis of this compound, two separate microemulsions are typically prepared. One contains the silver precursor in its aqueous phase, and the other contains the tungsten precursor. When these two microemulsions are mixed, the collision and coalescence of the water droplets bring the reactants into contact, initiating the precipitation of this compound within the confined space of the nanoreactors. nih.gov The size of the resulting nanoparticles is primarily determined by the size of the water droplets, which can be controlled by adjusting the water-to-surfactant ratio. acs.org This method allows for the production of highly monodispersed nanoparticles. nih.gov

Table 2: Summary of Solution-Based Synthesis Methodologies for this compound

| Synthesis Method | Key Principle | Advantages | Typical Particle Size |

| Hydrothermal/Solvothermal | High temperature and pressure reaction in a sealed vessel. | High crystallinity, control over morphology. | 20 - 200 nm |

| Sol-Gel Processing | Formation of a sol and subsequent gelation. | High homogeneity, good for thin films. | 10 - 100 nm |

| Chemical Reduction | Reduction of silver ions in the presence of tungsten oxide. | Good control over Ag nanoparticle size and distribution. | 5 - 50 nm (for Ag NPs) |

| Acid Precipitation | Precipitation of tungstic acid from a tungstate solution. | Simple, cost-effective. | 30 - 200 nm |

| One-Pot Synthesis | All reactants are mixed in a single vessel. | Efficient, simplified process. | 10 - 150 nm |

| Reverse Microemulsion | Nanoreactors of water-in-oil microemulsion. | Excellent control over particle size, high monodispersity. | 5 - 50 nm |

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques are pivotal in creating high-purity thin films and nanostructured coatings of this compound. These methods involve the transformation of precursor materials from a gaseous phase into a solid-state material on a substrate surface. Key techniques employed for this purpose include Aerosol-Assisted Chemical Vapor Deposition (AACVD) and magnetron sputtering.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for synthesizing nanostructured materials, including silver-decorated tungsten oxide. In this process, a solution containing precursors for both tungsten oxide and silver is aerosolized and transported by a carrier gas to a heated substrate, where the precursors decompose and react to form the desired material.

This method has been successfully used to grow tungsten oxide (WO₃) nanoneedles decorated with silver nanoparticles. researchgate.netucl.ac.uk The synthesis can be performed in one or two steps. A two-step process might first involve the deposition of WO₃ nanoneedles, followed by the decoration with silver nanoparticles from a separate precursor. researchgate.net Alternatively, a co-deposition method can be employed where precursors for both materials are mixed and deposited simultaneously. researchgate.net

Key precursors for tungsten oxide in AACVD include tungsten hexacarbonyl (W(CO)₆). researchgate.net For silver, various precursors can be utilized, such as silver nitrate (AgNO₃) or silver 2-aminoethanol (Ag-EA). ucl.ac.uk The choice of precursors and deposition parameters allows for control over the morphology of the resulting Ag@WO₃ thin films. ucl.ac.uk Deposition is typically carried out at relatively low temperatures, ranging from 350°C to 400°C. researchgate.netucl.ac.uk The addition of silver nanoparticles has been shown to significantly enhance the material's properties, for instance, improving the response of gas sensors by up to 400%. ucl.ac.uk

Table 1: AACVD Parameters for Silver-Decorated Tungsten Oxide Synthesis

| Parameter | Description | Typical Values/Precursors | Source |

|---|---|---|---|

| Tungsten Precursor | The chemical source for tungsten oxide. | Tungsten Hexacarbonyl (W(CO)₆) | researchgate.net |

| Silver Precursor | The chemical source for silver nanoparticles. | Silver Nitrate (AgNO₃), Silver 2-aminoethanol (Ag-EA) | ucl.ac.uk |

| Deposition Temperature | The substrate temperature during material growth. | 350°C - 400°C | researchgate.netucl.ac.uk |

| Resulting Morphology | The physical structure of the deposited material. | WO₃ nanoneedles decorated with Ag nanoparticles | researchgate.net |

Magnetron sputtering is a physical vapor deposition (PVD) technique widely used for depositing high-quality thin films over various substrates. youtube.commdpi.com The process involves bombarding a target material (the source) with energetic ions from a plasma, which causes atoms from the target to be ejected or "sputtered." These ejected atoms then travel and deposit onto a substrate, forming a thin film. youtube.com A magnetic field is used to confine the plasma near the target, which increases the ion bombardment rate and thus the deposition rate. youtube.com

For the fabrication of this compound films, a multi-step process is often employed. First, a tungsten oxide (WO₃) film is deposited onto a substrate, such as glass fibers, using radio frequency (RF) magnetron sputtering from a tungsten oxide target. acs.org Following the deposition of the oxide layer, a thin film of silver is sputtered on top of it. Subsequently, the film is subjected to a vacuum-annealing process, which causes the silver film to "dewet" and form isolated nanoparticles dispersed across the tungsten oxide surface. acs.org This technique allows for precise control over the thickness and composition of the films. researchgate.net The resulting heterojunction nanostructures exhibit enhanced properties due to the plasmonic effects of the silver nanoparticles. acs.org

Table 2: Magnetron Sputtering Parameters for Ag-Dispersed WO₃ Films

| Parameter | Description | Example | Source |

|---|---|---|---|

| Target Material | Source material to be sputtered. | Tungsten Oxide (WO₃), Silver (Ag) | acs.org |

| Deposition Method | Specific sputtering technique used. | Radio Frequency (RF) Magnetron Sputtering | acs.org |

| Substrate | Material onto which the film is deposited. | Glass Fibers | acs.org |

| Post-Deposition Process | Treatment after sputtering to form nanoparticles. | Vacuum annealing for silver dewetting | acs.org |

| Resulting Structure | Final structure of the composite material. | Dewetted Ag nanoparticles on WO₃ fibers | acs.org |

Electrochemical and Other Synthesis Methods

Electrochemical methods offer a versatile and cost-effective approach to synthesizing this compound materials, allowing for precise control over the morphology and size of the resulting nanostructures by adjusting the experimental parameters. nih.gov

Electrochemical deposition, or electrodeposition, involves the formation of a solid material on an electrode surface from an electrolyte solution. tungsten-film.com By controlling parameters such as applied potential or current density, and electrolysis time, it is possible to precisely manage the particle size and morphology of the deposited material. nih.gov

This technique has been employed to prepare silver tungstate (β-Ag₂WO₄) with various morphologies. researchgate.net The synthesis can be optimized by adjusting factors like the concentration of tungstate ions in the electrolyte, the applied voltage, and the reaction temperature. researchgate.net For instance, research has shown that optimal conditions for producing the smallest particle size (approximately 22 ±7 nm) involved a 0.5 mol/L tungstate ion concentration, an applied voltage of 8 V, and a temperature of 60°C. researchgate.net This method is advantageous due to its simplicity and effective control over the final product's characteristics. researchgate.net Another application involves the fabrication of composite films, where a network of silver nanowires (AgNW) is embedded within a tungsten trioxide (WO₃) matrix via electrodeposition to enhance properties like electrical conductivity. researchgate.net

Table 3: Optimized Conditions for Electrochemical Deposition of β-Ag₂WO₄

| Parameter | Optimized Value | Impact on Synthesis | Source |

|---|---|---|---|

| Tungstate Ion Concentration | 0.5 mol/L | Influences product morphology and particle size. | researchgate.net |

| Applied Voltage | 8 V | Controls the rate of deposition and particle size. | researchgate.net |

| Reaction Temperature | 60 °C | Affects reaction kinetics and final particle size. | researchgate.net |

| Resulting Particle Size | 22 ±7 nm | Smallest achievable particle size under optimized conditions. | researchgate.net |

Anodization is an electrochemical process that modifies the surface of a metal by growing a controlled oxide layer. unimma.ac.id For tungsten, this method is used to synthesize tungsten oxide nanostructures by applying a potential difference between a tungsten foil (the anode) and a cathode in an electrolyte solution. mdpi.com It is considered an efficient and cost-effective method to produce colloidal solutions of nano tungsten oxide dihydrate. researchgate.net

The morphology and properties of the resulting tungsten oxide layer can be precisely controlled by varying anodization parameters such as the applied voltage, temperature, duration, and the composition of the electrolyte. mdpi.comresearchgate.net For example, conducting the synthesis at room temperature with an applied voltage of 50 V for 60 minutes can yield nanoparticles in the 40–60 nm range. researchgate.net The addition of ionic liquids to the electrolyte can further influence the formation of well-defined WO₃ nanoplates. mdpi.com These anodized tungsten oxide structures serve as a template or substrate for subsequent integration of silver nanoparticles to form the final this compound system.

Photo deposition is a technique used to load metal nanoparticles onto the surface of a semiconductor material, such as tungsten oxide. This process utilizes light energy to initiate a photoreduction reaction. Typically, the pre-synthesized tungsten oxide nanostructures are immersed in a solution containing silver precursor ions, commonly silver nitrate (AgNO₃).

When the tungsten oxide is illuminated with light of sufficient energy (e.g., visible or UV light), electron-hole pairs are generated within the semiconductor. The photogenerated electrons migrate to the surface of the tungsten oxide and reduce the silver ions from the solution, causing metallic silver nanoparticles to deposit onto the surface. acs.org This method is one of the common ways to achieve the loading of silver on metal oxides and is valued for its simplicity and ability to produce evenly distributed plasmonic nanoparticles, which can significantly enhance photocatalytic activity. acs.org

Low-Temperature Deposition Strategies for this compound

Low-temperature deposition strategies offer significant advantages for the synthesis of this compound materials, including reduced energy consumption and compatibility with a wider range of substrates. One such effective method is Aerosol-Assisted Chemical Vapour Deposition (AACVD), which has been successfully employed for the fabrication of silver nanoparticle-decorated tungsten oxide nanoneedles. ucl.ac.ukucl.ac.uk This two-step synthesis method allows for precise control over the material's microstructure by manipulating parameters such as deposition temperature, deposition time, carrier gas flow rate, and precursor solution concentration. ucl.ac.uk

In a typical AACVD process for creating Ag-decorated WO₃ nanoneedles, different silver metal precursors can be utilized, including silver nitrate (AgNO₃), silver 2-aminoethanol (Ag-EA), silver 1-aminopropan-2-ol (Ag-AP), and silver 2-methyl-2-aminopropan-1-ol (Ag-AMP). ucl.ac.uk The choice of precursor can influence the resulting nanoparticle characteristics and their distribution on the tungsten oxide nanostructures. The AACVD method is noted for its simplicity and low energy consumption, making it a potentially scalable process for industrial applications. ucl.ac.uk

The resulting silver-decorated tungsten oxide nanoneedles have shown significantly enhanced properties compared to their undecorated counterparts. For instance, in gas sensing applications, an optimal gas response with silver-decorated WO₃ was enhanced by 400% compared to an undecorated WO₃ sensor at an optimum operating temperature of 350 °C towards 20% oxygen. ucl.ac.uk This enhancement is attributed to both chemical and electronic sensitization effects from the silver nanoparticles. ucl.ac.uk

| Parameter | Influence on Synthesis | Reference |

| Deposition Temperature | Affects the growth and crystallinity of the nanoneedles. | ucl.ac.uk |

| Deposition Time | Controls the length and density of the nanostructures. | ucl.ac.uk |

| Carrier Gas Flow Rate | Influences the delivery of precursors to the substrate. | ucl.ac.uk |

| Precursor Concentration | Determines the amount of material deposited and nanoparticle loading. | ucl.ac.uk |

| Silver Precursor Type | Impacts the size and distribution of silver nanoparticles. | ucl.ac.uk |

Microwave Irradiation Synthesis of Silver-Doped Tungsten Oxide

Microwave-assisted synthesis has emerged as a rapid and efficient route for producing silver-doped tungsten oxide (Ag-doped WO₃) nanoparticles. This method utilizes microwave irradiation to achieve uniform and fast heating of the precursor solution, leading to a quick reaction process. researchgate.net The immediate interaction of microwaves with the precursor solution facilitates the rapid formation of nanoparticles. researchgate.net

In a typical microwave irradiation synthesis, pure and silver-doped WO₃ nanoparticles can be synthesized with varying concentrations of silver, for example, from 0 to 10 wt%. researchgate.net The resulting nanoparticles often exhibit a spherical morphology with average sizes ranging from 30 to 40 nm. researchgate.net Characterization techniques such as Powder X-ray diffraction (PXRD) can be used to confirm the crystalline structure, which is often monoclinic for Ag-doped WO₃. researchgate.net

The incorporation of silver into the tungsten oxide lattice via microwave synthesis has been shown to influence the material's optical properties. A notable red shift in the absorbing band edge and a decrease in the band gap energy (e.g., from 3.00 to 2.85 eV) have been observed in Ag-doped samples. researchgate.net This alteration of the electronic structure is a key factor in enhancing the material's performance in various applications. The process is valued for its simplicity and the short reaction times required. researchgate.net

| Property | Observation | Reference |

| Crystalline Structure | Monoclinic | researchgate.net |

| Morphology | Spherical nanoparticles | researchgate.net |

| Average Particle Size | 30 - 40 nm | researchgate.net |

| Optical Property | Red shift in absorption, decreased band gap | researchgate.net |

In Situ Redox Reactions for Silver Nanoparticle Formation

The in situ redox reaction is a powerful technique for the synthesis of silver nanoparticle-loaded tungsten oxide nanocomposites. This method involves a redox reaction between a weakly reductive tungsten oxide precursor and an oxidative silver salt, leading to the simultaneous oxidation of the tungsten oxide surface and the reduction of silver ions to form silver nanoparticles directly on the support. cambridge.orgcambridge.org

One specific example involves using bundled tungsten oxide (WO₃@W₁₈O₄₉) ultrafine nanowires (BUNs) as the starting material. cambridge.orgcambridge.org In this process, the weakly reductive W₁₈O₄₉ reacts with silver nitrate (AgNO₃). The surface of the W₁₈O₄₉ is oxidized to WO₃, while Ag⁺ ions are reduced to form Ag nanoparticles. cambridge.org This results in the formation of Ag-WO₃@W₁₈O₄₉ heteronanocomposites with Ag nanoparticles immobilized on the newly formed WO₃ surface. cambridge.org

A key advantage of this method is the ability to produce small, well-dispersed silver nanoparticles with a narrow size distribution, typically less than 5 nm in diameter. cambridge.orgcambridge.org The in situ nature of the reaction ensures a strong interaction between the silver nanoparticles and the tungsten oxide support, preventing aggregation of the nanoparticles. cambridge.orgcambridge.org The synthesis is typically carried out in an aqueous solution under vigorous stirring, where the color of the mixture changes from blue to dark gray, indicating the formation of the nanocomposite. cambridge.org

| Reactant 1 (Reductant) | Reactant 2 (Oxidant) | Product | Ag Nanoparticle Size | Reference |

| W₁₈O₄₉ nanowires | Silver Nitrate (AgNO₃) | Ag-WO₃@W₁₈O₄₉ | < 5 nm | cambridge.orgcambridge.org |

Control of Morphology and Crystalline Phases during Synthesis

Engineering of Two-Dimensional Nanosheets and Nanoplates

The synthesis of two-dimensional (2D) this compound nanosheets and nanoplates has garnered significant attention due to their unique electronic and catalytic properties stemming from their high surface area. A generalized strategy for synthesizing 2D metal oxide nanosheets involves the use of nonionic surfactant micelles, where a thermoregulated phase transition of these micelles induces the formation of the nanosheet morphology.

In a more specific approach to this compound, monoclinic WO₃ nanosheets with a preferential (100) facet exposure can be synthesized via a hydrothermal topological reaction. This process uses orthorhombic H₂WO₄ disk particles as a precursor. The transformation mechanism involves the H₂WO₄ disk crystals first splitting along a direction perpendicular to their b-axis, followed by an in situ topological dehydration reaction to form thin WO₃ nanosheets. These thin nanosheets can then dissolve and recrystallize into smaller WO₃ nanosheets. Subsequently, silver nanoparticles can be deposited onto these nanosheets through a photoreduction reaction between the WO₃ nanosheets and a silver nitrate solution, resulting in Ag–WO₃ nanosheets where the (100) facet is homogeneously covered by Ag nanoparticles.

Green synthesis methods have also been explored for producing tungsten oxide nanosheets (WO₃-NS). One such method utilizes a sol-gel process with gelatin solution acting as a novel green stabilizing agent and Na₂WO₄ as the tungsten source. researchgate.net

| Synthesis Method | Precursor(s) | Resulting Morphology | Key Feature | Reference |

| Hydrothermal Topological Reaction | Orthorhombic H₂WO₄ disk particles, AgNO₃ | Ag-decorated monoclinic WO₃ nanosheets | Preferential (100) facet exposure | |

| Micelle-Induced Synthesis | Metal precursors, nonionic surfactants | 2D metal oxide nanosheets | Generalized strategy, high surface area | |

| Green Sol-Gel | Na₂WO₄, gelatin solution | WO₃ nanosheets | Environmentally friendly | researchgate.net |

Fabrication of One-Dimensional Nanorods and Nanowires

One-dimensional (1D) nanostructures of this compound, such as nanorods and nanowires, are of great interest for various applications. The hydrothermal method is a prevalent technique for the fabrication of these 1D architectures. researchgate.net For instance, rod-like nanosized silver tungstate (Ag₂WO₄) can be synthesized through a facile ion-exchanged hydrothermal method. researchgate.net

The synthesis of silver nanoparticle-decorated tungsten oxide nanorods can be achieved through a two-step process involving a facile hydrothermal method followed by a photo-deposition process. researchgate.net This approach allows for the synergistic combination of highly conductive Ag nanoparticles with WO₃ nanorods, providing a high number of active sites. researchgate.net Similarly, bundled tungsten oxide (WO₃@W₁₈O₄₉) ultrafine nanowires can be synthesized via a solvothermal method using WCl₆ in ethanol at elevated temperatures. cambridge.orgcambridge.org These nanowires can then serve as a support for silver nanoparticles as described in the in situ redox reaction section. cambridge.orgcambridge.org

The morphology of α-Ag₂WO₄ can be controlled to form nanorod-clusters through a simple ion exchange method at room temperature. By adjusting experimental parameters, such as the pH and the molar ratio of the precursors (AgNO₃ and Na₂WO₄), the formation of high-purity α-Ag₂WO₄ nanorod-clusters can be achieved. Surfactants can also play a role in directing the growth of 1D nanostructures. scispace.com

| Synthesis Method | Precursors | Resulting Morphology | Key Feature | Reference |

| Hydrothermal | Tungstic acid, silver source | Rod-like Ag₂WO₄ | Facile, ion-exchanged | researchgate.net |

| Hydrothermal + Photo-deposition | WO₃ precursors, AgNO₃ | Ag NP-decorated WO₃ nanorods | Synergistic effects | researchgate.net |

| Solvothermal | WCl₆, ethanol | Bundled WO₃@W₁₈O₄₉ nanowires | Ultrafine nanowires | cambridge.orgcambridge.org |

| Ion Exchange | AgNO₃, Na₂WO₄ | α-Ag₂WO₄ nanorod-clusters | Controllable at room temperature |

Development of Nanoneedle, Nanodisks, and Microsphere Architectures

Beyond nanosheets and nanorods, this compound systems can be fabricated into more complex architectures like nanoneedles, nanodisks, and microspheres. As previously mentioned, silver nanoparticle-decorated tungsten oxide nanoneedles can be synthesized using Aerosol-Assisted Chemical Vapour Deposition (AACVD). ucl.ac.ukucl.ac.uk

The synthesis of silver nanodisks can be achieved through a solution-phase approach. researchgate.net This method may involve the initial formation of truncated triangular silver nanoplates through a seed-mediated growth process in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB). Subsequent aging of the nanoplate solution at a controlled temperature (e.g., 40 °C) can lead to the transformation into silver nanodisks with thicknesses in the range of 20-30 nm and diameters around 60 nm. researchgate.net

Flower-like WO₃ microsphere architectures can be synthesized via a microwave-assisted solvothermal method followed by calcination. sensor-jlu.com In this process, W₁₈O₄₉ nanowires are first prepared using the microwave-assisted method, and then a simple calcination step transforms them into flower-like structures composed of intercrossing single-crystalline WO₃ nanorods. sensor-jlu.com This demonstrates how 1D nanostructures can serve as building blocks for more complex 3D architectures.

| Architecture | Synthesis Method | Precursors/Key Reagents | Resulting Morphology | Reference |

| Nanoneedles | Aerosol-Assisted Chemical Vapour Deposition (AACVD) | Tungsten and silver precursors | Ag NP-decorated WO₃ nanoneedles | ucl.ac.ukucl.ac.uk |

| Nanodisks | Solution-phase aging | Truncated triangular silver nanoplates, CTAB | Silver nanodisks (~60 nm diameter) | researchgate.net |

| Microspheres | Microwave-assisted solvothermal + Calcination | WCl₆, ethanol | Flower-like WO₃ composed of nanorods | sensor-jlu.com |

Influence of Surfactants and Growth Modifiers on Nanostructure Development

The morphology, size, and dimensionality of this compound nanostructures can be precisely controlled through the use of surfactants and growth modifiers during synthesis. These molecules influence the nucleation and growth kinetics of the crystals by selectively adsorbing to specific crystallographic faces, thereby modifying their surface energies and growth rates.

Surfactants are amphiphilic molecules that can assemble into micelles and other structures in solution, which can act as templates or capping agents. The choice of surfactant—cationic, anionic, non-ionic, or zwitterionic—plays a crucial role in determining the final nanostructure. For instance, cationic surfactants have been effectively used to control the stoichiometry and prevent the agglomeration of tungsten oxide nanoparticles. biomedres.usresearchgate.net In the synthesis of tungsten oxide nanostructures, surfactants like cetyltrimethylammonium bromide (CTAB), a cationic surfactant, and hexamethylamine (HMT), a nonionic surfactant, have been shown to hinder the growth of growing oxide crystals in specific directions, promoting the formation of one-dimensional nanorods. researchgate.net The concentration of the surfactant is a critical parameter that must be optimized to achieve the desired morphology. researchgate.net

In surfactant-assisted synthesis, the hydrocarbon chain length of the surfactant molecule can also influence the diameter of the resulting nanoparticles. ijcmas.com Different types of surfactants can lead to different optical properties; for example, the use of a cationic alkyl hydroxyl ethyl dimethyl ammonium chloride (HY) surfactant was found to reduce the particle size of hexagonal WO3 nanoparticles and cause a blue shift in their absorption spectra, while a non-ionic surfactant, Ceteareth-25, resulted in a red shift. biomedres.us The prevention of particle agglomeration is another key function of surfactants, ensuring the stability and dispersity of the synthesized nanostructures in solution. researchgate.netijcmas.com

Growth modifiers, which can include simple ions or complexing agents, also play a significant role in directing the nanostructure development. For example, polyethylene glycol has been used as a stabilizing agent in the synthesis of tungsten oxide nanoparticles. youtube.com The presence of different ions can influence the final morphology; for instance, the addition of NaCl during the hydrothermal synthesis of tungsten oxide can promote the formation of different phases and structures. scispace.com

The following table summarizes the effects of various surfactants and growth modifiers on the nanostructure of tungsten oxide-based materials based on research findings.

Table 1: Influence of Surfactants and Growth Modifiers on Tungsten Oxide Nanostructures

| Surfactant/Growth Modifier | Type | Material System | Effect on Nanostructure |

|---|---|---|---|

| Cetyltrimethylammonium bromide (CTAB) | Cationic | Tungsten Oxide | Promotes growth of 1D nanorods by hindering crystal growth in specific directions. researchgate.net |

| Hexamethylamine (HMT) | Non-ionic | Tungsten Oxide | Facilitates the formation of monoclinic WO3 nanorods. researchgate.net |

| Ceteareth-25 | Non-ionic | Tungsten Oxide | Influences optical properties, causing a red shift in absorption spectra. biomedres.us |

| Alkyl hydroxyl ethyl dimethyl ammonium chloride (HY) | Cationic | Tungsten Oxide | Reduces particle size and leads to a blue shift in absorption spectra. biomedres.us |

| Ethylenediaminetetraacetic acid (EDTA) | Chelating Agent | Tungsten Oxide | Used as a surfactant in microwave-assisted synthesis. biomedres.us |

| Polyethylene glycol | Polymer | Tungsten Oxide | Acts as a stabilizing agent. youtube.com |

| Cetylpyridinium Chloride (CPyC) | Cationic | Tungsten Oxide | Functionalizes nanoparticles and controls stoichiometry. researchgate.net |

| Cetylpyridinium Bromide (CPyB) | Cationic | Tungsten Oxide | Prevents agglomeration and controls nanoparticle growth. researchgate.net |

| Hexadecyltrimethyl ammonium chloride (HTAC) | Cationic | Tungsten Oxide | Functionalizes nanoparticles and prevents agglomeration. researchgate.net |

| Tetradecyltrimethyl ammonium bromide (TTAB) | Cationic | Tungsten Oxide | Influences the morphology and photocatalytic activity. researchgate.net |

Phase Control: Monoclinic, Hexagonal, Cubic, Orthorhombic, and Non-Stoichiometric Phases

This compound (Ag₂WO₄) is known for its structural polymorphism, existing in several crystalline phases, with the most common being the orthorhombic (α-Ag₂WO₄), hexagonal (β-Ag₂WO₄), and cubic (γ-Ag₂WO₄) structures. cdmf.org.br The ability to selectively synthesize a specific polymorph is of great scientific interest as the crystal structure significantly influences the material's physical and chemical properties.

The phase of this compound can be controlled through various synthetic parameters. A simple precipitation method at room temperature has been successfully employed to selectively synthesize the α, β, and γ phases of Ag₂WO₄ by carefully controlling the volumetric ratios of the silver nitrate and sodium tungstate precursor solutions. cdmf.org.br While the stable α-phase is commonly obtained, the synthesis of the metastable β and γ phases often requires specific conditions. cdmf.org.br For instance, the presence of certain surfactants can act as a phase stabilizer for the β-polymorph. cdmf.org.br

Tungsten oxide (WO₃) also exhibits a rich variety of crystallographic phases, including monoclinic, orthorhombic, hexagonal, and tetragonal structures. royalsocietypublishing.org The phase of WO₃ is highly dependent on the synthesis temperature and conditions. royalsocietypublishing.org For example, a common precursor, tungstite hydrate, can be transformed into hexagonal WO₃ through solvothermal treatment in pure ethanol, while higher water content in the solvent mixture favors the formation of the monoclinic phase. researchgate.net Pure orthorhombic WO₃ can be crystallized at low water content (10 vol%). researchgate.net The monoclinic phase of WO₃ is generally the most stable at room temperature. Phase transitions between these polymorphs can be induced by temperature changes. For instance, monoclinic WO₃ can transform to orthorhombic at around 350-400 °C and then to tetragonal at temperatures above 740-800 °C. royalsocietypublishing.org

The synthesis of non-stoichiometric tungsten oxides, such as W₁₈O₄₉ (WO₂.₇₂), introduces oxygen vacancies into the crystal lattice, leading to unique electronic and optical properties. These oxygen-deficient phases can be synthesized through various methods, including the reduction of stoichiometric WO₃. The introduction of a dopant, such as silver, can also influence the phase formation and crystallinity of tungsten oxide. aip.orgresearchgate.net Silver can act as a catalyst for the formation of tungsten oxide and can promote the formation of specific sub-oxide phases like W₁₈O₄₉. aip.orgresearchgate.net

The following table summarizes the synthesis conditions for controlling the phase of this compound and tungsten oxide systems.

Table 2: Synthesis Parameters for Phase Control of this compound and Tungsten Oxide

| Compound | Crystalline Phase | Synthesis Method | Key Control Parameters |

|---|---|---|---|

| Ag₂WO₄ | Orthorhombic (α) | Precipitation | Volumetric ratio of precursors. cdmf.org.br |

| Ag₂WO₄ | Hexagonal (β) | Precipitation | Volumetric ratio of precursors, presence of surfactants as stabilizers. cdmf.org.br |

| Ag₂WO₄ | Cubic (γ) | Precipitation | Volumetric ratio of precursors. cdmf.org.br |

| WO₃ | Monoclinic | Solvothermal | High water content in water/ethanol mixture. researchgate.net |

| WO₃ | Orthorhombic | Solvothermal | Low water content (10 vol%) in water/ethanol mixture. researchgate.net |

| WO₃ | Hexagonal | Solvothermal | Pure ethanol as solvent. researchgate.net |

| WO₃ | Orthorhombic | Hydrothermal | Heat treatment of tungstite (WO₃·H₂O) at temperatures at or above 300 °C results in a phase transformation to monoclinic WO₃. cambridge.org |

| W₁₈O₄₉ | Monoclinic | Thermal Oxidation | Adjusting the temperature of a tungsten spiral coil. aip.org |

| WO₃₋ₓ | Monoclinic | Hydrothermal & Annealing | One-step template-free hydrothermal route followed by low-temperature annealing in alcohol to introduce oxygen vacancies. mdpi.com |

Advanced Spectroscopic and Microscopic Characterization of Silver Tungsten Oxide Composites

X-ray Diffraction and Spectroscopic Analyses

Spectroscopic and diffraction methods are fundamental in elucidating the intrinsic properties of Ag-WO₃ composites at the atomic and molecular levels.

Powder X-ray Diffraction (XRD) for Crystallographic Phase Determination

Powder X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in silver tungsten oxide composites. The analysis of diffraction patterns reveals the specific crystallographic structure of the tungsten oxide matrix and confirms the presence of metallic silver.

In typical Ag-WO₃ composites, the tungsten oxide component predominantly exhibits a monoclinic crystal structure. lew.romdpi.comresearchgate.net The diffraction peaks observed in the XRD patterns of these composites can be indexed to the standard JCPDS (Joint Committee on Powder Diffraction Standards) files for monoclinic WO₃, such as JCPDS card No. 43-1035 or 83-0951. lew.romdpi.com Key crystallographic planes that give rise to prominent diffraction peaks include (002), (020), and (200). mdpi.com

The incorporation of silver into the tungsten oxide matrix is also confirmed by XRD. The presence of metallic silver is typically identified by its characteristic diffraction peaks. The intensity and broadening of these peaks can provide information about the crystallinity and crystallite size of the silver nanoparticles within the composite. Rietveld refinement of the XRD data is a powerful tool for obtaining detailed structural parameters, including lattice constants, crystallite size, and microstrain. lew.roresearchgate.net This method involves fitting a calculated diffraction pattern to the experimental data, allowing for precise quantification of the phase composition. malvernpanalytical.comrruff.info

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides critical information about the elemental composition and the oxidation states of the constituent elements in this compound composites. nih.gov

High-resolution XPS spectra of the W 4f region are particularly informative. The W 4f spectrum for stoichiometric WO₃ typically shows a doublet corresponding to the W 4f₇/₂ and W 4f₅/₂ core levels, with binding energies around 35.6-35.9 eV and 37.8-38.05 eV, respectively, which are characteristic of the W⁶⁺ oxidation state. researchgate.netresearchgate.netrsc.org In some this compound composites, the presence of oxygen vacancies can lead to the appearance of lower oxidation states, such as W⁵⁺ and W⁴⁺. rsc.org These states are identified by shoulders or distinct peaks at lower binding energies in the W 4f spectrum. rsc.org

The Ag 3d spectrum is analyzed to confirm the presence and chemical state of silver. Metallic silver (Ag⁰) is characterized by a doublet for Ag 3d₅/₂ and Ag 3d₃/₂. The O 1s spectrum provides insight into the oxygen bonding environment within the composite, including lattice oxygen in WO₃ and potentially oxygen associated with surface hydroxyl groups.

Raman Spectroscopy for Vibrational and Structural Analysis

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, offering detailed information about its molecular structure and crystalline phase. lehigh.edu For this compound composites, Raman spectra provide characteristic fingerprints of the tungsten oxide lattice.

The Raman spectrum of monoclinic WO₃ is well-defined, with distinct peaks corresponding to different vibrational modes. mdpi.com The peaks in the lower frequency region, typically below 400 cm⁻¹, are attributed to the bending vibrations of O-W-O bonds. mdpi.comresearchgate.net The high-frequency region, generally between 600 and 900 cm⁻¹, is dominated by the stretching vibrations of the W-O-W bonds. mdpi.comresearchgate.net The presence of sharp and well-resolved peaks is indicative of a highly ordered crystalline structure. mdpi.com The introduction of silver can sometimes lead to subtle shifts in the Raman peak positions or changes in their relative intensities, which may be related to interactions between the silver nanoparticles and the tungsten oxide matrix.

UV-Visible Spectroscopy and Diffuse Reflectance Spectroscopy for Optical Properties

UV-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are employed to investigate the optical properties of this compound composites, particularly their light absorption characteristics and band gap energies. redalyc.org Tungsten trioxide is a semiconductor with a characteristic absorption edge in the UV-visible region. nipne.ro

The band gap energy (Eg) of the WO₃ in the composite can be determined from the UV-Vis absorption or diffuse reflectance spectra using the Tauc plot method. researchgate.net The presence of silver nanoparticles can significantly influence the optical properties of the composite. Silver nanoparticles exhibit a phenomenon known as surface plasmon resonance (SPR), which results in a strong absorption band in the visible region of the spectrum. This SPR effect can enhance the visible light absorption of the Ag-WO₃ composite, a desirable property for photocatalytic applications. The position and intensity of the SPR peak depend on the size and shape of the silver nanoparticles.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups and bonding characteristics within the this compound composite. youtube.com The FT-IR spectrum of WO₃ displays characteristic absorption bands in the fingerprint region (typically below 1000 cm⁻¹) that correspond to the vibrations of the tungsten-oxygen bonds. researchgate.net Specifically, the peaks observed in the 600-900 cm⁻¹ range are attributed to the stretching vibrations of W-O bonds. researchgate.net The presence of these bands confirms the formation of the tungsten oxide structure. Other bands may be present due to surface-adsorbed species or residual precursors from the synthesis process.

Electron Microscopy and Surface Morphological Characterization

Electron microscopy techniques are indispensable for visualizing the morphology, structure, and elemental distribution of this compound composites at the nanoscale.

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution, allowing for the direct visualization of individual silver and tungsten oxide nanoparticles. TEM images can reveal the size, shape, and crystallinity of the nanoparticles. Furthermore, high-resolution TEM (HRTEM) can be used to observe the crystal lattice fringes of both the silver and tungsten oxide components, providing further confirmation of their crystalline nature. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can also be used to identify the crystal structures of the different phases present in the composite. Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is used to determine the elemental composition of the composite and to create elemental maps showing the spatial distribution of silver and tungsten.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials. It operates by scanning a focused beam of electrons over a sample's surface to generate images based on the detection of secondary and backscattered electrons. Field Emission Scanning Electron Microscopy (FESEM) is an advanced version of SEM that uses a field-emission gun, providing higher resolution and less sample charging, making it ideal for imaging nanomaterials.

These microscopic techniques are critical for confirming that the synthesis process has resulted in the desired surface features and for identifying any agglomeration or non-uniformity in the composite material.

Table 1: Morphological Observations of Ag-WO₃ and Related Composites using SEM/FESEM

| Material | Observed Morphology | Average Particle/Feature Size | Reference Findings |

|---|---|---|---|

| Pure WO₃ | Agglomerated grains, Rice hull-like nanostructures | Not specified | Pure TiO₂ (used for comparison in an Ag-decoration study) showed obvious agglomeration. Undoped tungsten oxide films exhibited a rice hull type nanostructure. |

| Ag-doped WO₃ | Plate-like morphology | Average diameter of 1–1.5 µm, thickness of 80–100 nm | The plate-like morphology was found to decrease with increasing Ag content. |

| Ag/TiO₂ Composites | Uniform dispersion of Ag nanoparticles on TiO₂ surface | Not specified | Used as a comparative example for metal-decorated oxides, showing uniform dispersion. |

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the detailed visualization of the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, providing detailed information about particle size, shape, and arrangement at the nanoscale. High-Resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline materials.

For this compound composites, TEM is indispensable for analyzing the nanostructure and the size of the constituent nanoparticles. For example, HRTEM studies have revealed that silver nanoparticles in Ag/WO₃ composites can be highly dispersed and tiny, with sizes less than 3 nm. Larger silver particles, with sizes ranging from 3-10 nm, have also been observed anchored and dispersed on the surface of WO₃ nanosheets. This level of detail is crucial for understanding how the silver nanoparticles interact with the tungsten oxide matrix, which directly influences the composite's properties.

Table 2: Nanostructural and Particle Size Analysis of Ag-WO₃ Composites via TEM

| Component | Observed Feature | Size Range | Reference Findings |

|---|---|---|---|

| Ag Nanoparticles | Highly dispersed, tiny nanoparticles | < 3 nm | Revealed by HRTEM analysis. |

| Ag Nanoparticles | Larger anchored particles | 3-10 nm | Observed to be dispersed on the WO₃ surface nanosheets. |

| WO₃ | Sheet-like morphology | > 500 nm | The primary morphology of the tungsten oxide support. |

| WO₃ | Spherical particles | 150-200 nm | Observed as a less common morphology. |

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopes (SEM and TEM). The electron beam strikes the sample, exciting electrons and causing the emission of characteristic X-rays. The energy of these X-rays is specific to the elements present in the sample.

In the context of this compound composites, EDX is used to confirm the presence of silver, tungsten, and oxygen and to map their distribution within the sample. This elemental mapping provides visual evidence of how silver is dispersed on the tungsten oxide matrix, confirming the successful synthesis of the composite material. EDX spectra can also provide semi-quantitative data on the elemental composition, which is useful for verifying the intended stoichiometry of the composite.

Electron Energy-Loss Spectroscopy (EELS) and Electron Diffraction

Electron Energy-Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. Some electrons lose energy through inelastic scattering, and the amount of energy lost provides information about atomic composition, chemical bonding, and electronic properties. EELS can be particularly useful for detecting lighter elements and analyzing the oxidation states of elements within the material. For instance, EELS has been used to study the tungsten L₃ edge at approximately 10.2 keV, demonstrating its capability for high-energy loss analysis.

Selected Area Electron Diffraction (SAED) is another powerful technique performed in a TEM. It provides crystallographic information about the material. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which reveals the crystal structure and orientation of the material. In Ag/WO₃ composites, SAED has been used to definitively confirm the crystalline presence of silver within the tungsten oxide matrix.

Other Advanced Characterization Techniques

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as ICP-OES (Optical Emission Spectrometry), is a highly sensitive analytical technique used for determining the elemental composition of materials. The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

ICP-AES is employed for the quantitative analysis of this compound composites to accurately determine the concentration of silver and tungsten. This technique is crucial for verifying the precise elemental composition and stoichiometry of the synthesized composites, ensuring that the material meets the specifications required for its intended application. It is capable of analyzing most metals and some non-metals, making it a versatile tool for material characterization.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is primarily used to study the thermal stability and composition of materials. A TGA curve plots the mass loss against temperature, revealing information about physical processes like desorption and vaporization, as well as chemical reactions such as decomposition and oxidation.

For this compound composites, TGA is used to assess their thermal stability. The analysis can identify the temperatures at which the material begins to decompose, which is critical for applications that involve high temperatures. TGA can also provide information about the purity of the sample by detecting the loss of volatile impurities or residual solvents from the synthesis process. The technique is valuable for quality control and for understanding the thermal behavior of the composite material.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

Brunauer-Emmett-Teller (BET) analysis is a widely utilized technique for determining the specific surface area of solid materials. The methodology is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated. From this isotherm, the monolayer capacity of the adsorbate on the surface of the material can be calculated, which in turn allows for the determination of the specific surface area.

The specific surface area is a critical parameter for materials used in applications such as catalysis, adsorption, and energy storage, as it directly influences the material's reactivity and interaction with its environment. In the context of this compound (Ag₂WO₄) composites, a higher specific surface area can lead to an increased number of active sites, potentially enhancing photocatalytic activity or electrochemical performance.

Research into silver tungstate-based materials has utilized BET analysis to characterize their surface properties. For instance, in a study investigating composite materials, the specific surface areas of pure silver tungstate (B81510) and a silver tungstate composite were measured. The results indicated a significant difference in the surface area between the pure material and its composite form, highlighting the effect of material composition and synthesis methods on this key physical property.

| Material | Specific Surface Area (m²/g) |

|---|---|

| This compound (Ag₂WO₄) | 0.9141 |

| This compound Composite (AgSW-4) | 15.0416 |

Positron Annihilation Spectroscopy for Defect Studies

Positron Annihilation Spectroscopy (PAS) is a highly sensitive, non-destructive technique used to probe the electronic structure and detect open-volume defects in materials at the atomic scale. ias.ac.innih.gov The fundamental principle of PAS involves the introduction of positrons into a material, where they annihilate with electrons, emitting gamma rays. youtube.com The characteristics of this annihilation radiation, such as the lifetime of the positron and the Doppler broadening of the annihilation peak, provide detailed information about the local electronic environment and the presence of defects like vacancies, voids, and dislocations. nih.govwsu.edu

When a positron is implanted into a solid, it may be trapped at open-volume defects due to the reduced electron density and the absence of positively charged nuclei in these regions. nih.gov This trapping leads to a longer positron lifetime compared to annihilation in the bulk material. nih.gov The measured positron lifetime can, therefore, be correlated with the size and concentration of these defects. youtube.com

In the study of complex metal oxides like this compound, PAS can be a powerful tool for characterizing intrinsic and extrinsic defects that can significantly influence the material's optical and electronic properties. For example, the technique could be employed to investigate the formation of vacancies on the silver or tungsten sublattices, as well as vacancy clusters that may form during material synthesis or processing. Depth-resolved PAS, using a variable-energy positron beam, can provide information on the distribution of defects from the surface to deeper within the material. wsu.edu Although specific research findings on the application of PAS to this compound composites are not widely documented, the technique holds significant potential for elucidating the role of defects in the performance of these materials in various applications.

Electrochemical Impedance Spectroscopy (EIS) for Electrochemical Behavior

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials and the kinetics of electrochemical processes occurring at the electrode-electrolyte interface. researchgate.netjecst.org The method involves applying a small amplitude AC potential or current perturbation to an electrochemical cell over a wide range of frequencies and measuring the resulting impedance. researchgate.net The complex impedance data is often visualized in the form of a Nyquist plot, which can be modeled using equivalent electrical circuits to extract quantitative information about various electrochemical phenomena.

The components of the equivalent circuit, such as resistors, capacitors, and constant phase elements, correspond to physical and chemical processes within the electrochemical cell. For instance, the charge transfer resistance is related to the kinetics of electron transfer reactions at the electrode surface, while the double-layer capacitance provides information about the electrode-electrolyte interface. researchgate.net

Theoretical and Computational Modeling of Silver Tungsten Oxide Systems

Density Functional Theory (DFT) Applications in Silver Tungsten Oxide Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the α, β, and γ polymorphs of this compound, offering a deep understanding of their intrinsic properties. First-principles calculations based on DFT are instrumental in complementing and rationalizing experimental findings concerning the material's structure, morphology, and electronic characteristics.

DFT calculations are crucial for determining the electronic band structure of this compound polymorphs, which governs their electrical and optical properties. These calculations reveal that Ag₂WO₄ is a semiconductor. The electronic structure is highly dependent on the specific polymorph, as the arrangement and coordination of the constituent [AgOₓ] and [WOᵧ] clusters differ in each phase.

The nature of structural deviations from ideal symmetries in the α (orthorhombic) and β (hexagonal) phases alters key bond distances (Ag–O and W–O), which strongly influences the electronic structure through metal-oxygen orbital overlap. In contrast, the γ-Ag₂WO₄ polymorph consists of more symmetric [WO₄] and [AgO₆] clusters. Theoretical studies have calculated the band gap for different phases, providing essential data for applications in electronics and photocatalysis.

| Compound | Calculation Method | Calculated Band Gap (eV) |

|---|---|---|

| AgWO₄ | PBE-GGA + TB-mBJ | 1.34 |

This table presents theoretically calculated band gap values for tungstate materials based on DFT. The specific polymorph of AgWO₄ was noted as monoclinic in the study.

Understanding the surface properties of this compound is critical for applications in catalysis and sensing. DFT calculations are used to model the atomic structure of various low-index surfaces of Ag₂WO₄ polymorphs and to determine their relative stabilities by calculating surface energies (γ_surf). For the β-Ag₂WO₄ phase, calculations have shown that the (011) surface is the most stable.

Theoretical models have also been employed to simulate the interaction of Ag₂WO₄ surfaces with external stimuli, such as electron beams. DFT and ab initio molecular dynamics (AIMD) simulations reveal that electron irradiation can induce the diffusion of silver cations and lead to the amorphization of the surface, ultimately resulting in the formation of metallic silver nanoclusters. The simulations show that different surfaces, such as (011) and (111), have a significantly higher propensity to generate these silver nanoparticles than the (001) and (110) surfaces. While direct computational studies on the adsorption of specific molecules are limited, DFT provides the foundational understanding of surface structure and electronics necessary to predict such interactions.

| Surface Plane | Termination | Surface Energy (J/m²) | Relative Stability |

|---|---|---|---|

| (011) | T₁ | 0.58 | Most Stable |

| (011) | T₂ | 0.59 | Most Stable |

| (111) | T₁ | 0.64 | Stable |

| (110) | T₁ | 0.70 | Less Stable |

| (001) | T₁ | 0.81 | Least Stable |

This table summarizes the calculated surface energies for different facets of β-Ag₂WO₄, indicating their order of stability.

DFT is a powerful tool for investigating defect chemistry, including the formation and impact of point defects like oxygen and silver vacancies. Theoretical studies indicate that β-Ag₂WO₄ is an intrinsic n-type semiconductor, a property attributed to the presence of oxygen vacancies (Vₒ). These vacancies act as primary charge carriers.

Computational models of various β-Ag₂WO₄ surfaces reveal the presence of undercoordinated and distorted Ag and W clusters, often associated with oxygen vacancies. For example, analysis of the stable (011) surface shows clusters such as [AgO₄·Vₒ] and [AgO₃·2Vₒ]. Furthermore, simulations of electron beam effects show that the formation of silver nanoparticles on the surface leaves behind silver vacancies in the bulk material. This process can induce a localized transformation from an n-type to a p-type semiconductor, creating a novel composite material with a random distribution of n-type and p-type regions.

| Cluster Type | Description |

|---|---|

| [AgO₄·Vₒ] | A silver atom coordinated to four oxygen atoms with one associated oxygen vacancy. |

| [AgO₃·2Vₒ] | A silver atom coordinated to three oxygen atoms with two associated oxygen vacancies. |

| [AgO₃·3Vₒ] | A silver atom coordinated to three oxygen atoms with three associated oxygen vacancies. |

| [AgO₂·3Vₒ] | A silver atom coordinated to two oxygen atoms with three associated oxygen vacancies. |

This table details the types of undercoordinated silver clusters associated with oxygen vacancies (Vₒ) as modeled by DFT on the most stable surface of β-Ag₂WO₄.

DFT calculations allow for the precise determination of the total energies of different crystal structures, making it possible to predict their relative thermodynamic stability. By comparing the ground state energies of the α, β, and γ polymorphs of Ag₂WO₄, theorists can confirm experimental findings that the α-phase is the most thermodynamically stable.

Furthermore, DFT is used to calculate the energetics of dynamic processes. For instance, in the study of Ag nanoparticle formation on α-Ag₂WO₄, quantum mechanical calculations were used to determine the energy barrier for the diffusion of Ag atoms from the bulk to the surface. The results showed a very low energy barrier (less than 0.1 eV) for certain surface Ag atoms to move out of their positions, providing a clear energetic basis for the experimentally observed phenomenon.

Molecular Dynamics Simulations (Potential for future studies)

While DFT is excellent for static properties and small-scale dynamics, Molecular Dynamics (MD) simulations are better suited for studying the time evolution of larger atomic systems. Ab initio molecular dynamics (AIMD), which uses forces calculated from DFT, has already been successfully applied to β-Ag₂WO₄. AIMD simulations have provided a time-resolved view of how surfaces restructure and how Ag cations diffuse under the influence of an electron beam, offering a direct simulation of the initial stages of surface amorphization and nanoparticle formation.

For future studies, classical MD simulations, which use empirical force fields, hold significant potential. Although not yet extensively applied to this compound specifically, classical MD is a powerful technique for modeling larger-scale and longer-time phenomena that are computationally prohibitive for AIMD. Potential future applications could include:

Simulating the growth of silver nanoparticles beyond the initial nucleation phase to understand their final size and shape distribution.

Modeling the interaction of Ag₂WO₄ surfaces with complex environments, such as polymers or aqueous solutions, to understand interfacial phenomena.

Investigating mechanical properties and thermal transport in bulk and nanostructured this compound.

Developing accurate force fields that can describe the complex interactions within the Ag-W-O system will be a critical step to enable such large-scale simulations.

Computational Approaches for Catalytic Mechanism Elucidation

Theoretical and computational modeling, particularly methods rooted in quantum mechanics, provides indispensable atomic-level insights into the catalytic mechanisms of this compound (Ag₂WO₄) systems. These approaches complement experimental findings by mapping out reaction pathways, identifying active sites, and explaining the structure-property relationships that govern catalytic performance.

First-principles calculations based on Density Functional Theory (DFT) are a cornerstone for investigating the electronic and structural properties of Ag₂WO₄ polymorphs (α, β, and γ). cdmf.org.brmdpi.comresearchgate.net DFT is employed to calculate fundamental properties such as electronic band structures, surface energies of different crystal facets, and the electronic temperature under laser irradiation. cdmf.org.brrsc.org By understanding the electronic structure, researchers can predict the generation of electron-hole pairs, a critical step in photocatalysis. researchgate.net

Ab initio molecular dynamics (AIMD) simulations are used to study the time evolution of these systems, revealing dynamic processes such as the diffusion of silver cations and the amorphization of surfaces under stimuli like an electron beam. acs.org Such simulations are crucial for understanding catalyst stability and the formation of catalytically active metallic nanoparticles on the oxide surface. rsc.orgacs.org

A primary application of these computational tools is to elucidate the mechanisms of photocatalytic degradation of organic pollutants. cdmf.org.brsbq.org.brscielo.br Models can simulate the adsorption of pollutant molecules onto specific surfaces of Ag₂WO₄, the subsequent redox reactions driven by photogenerated charge carriers, and the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). researchgate.netresearchgate.net Scavenger experiments often confirm the direct involvement of these species, validating the proposed computational mechanisms. researchgate.net

Computational studies have established a direct link between the morphology of Ag₂WO₄ microcrystals and their catalytic activity. sbq.org.brscielo.brresearchgate.net The shape of a crystal determines which crystallographic facets are exposed, and each facet possesses a unique arrangement and coordination of surface Ag and W atoms. cdmf.org.brresearchgate.net DFT calculations can determine the relative stability of these surfaces by computing their surface energies, and the theoretically predicted morphology can be correlated with experimental observations. researchgate.net This allows researchers to rationalize why certain morphologies exhibit enhanced catalytic performance. sbq.org.brscielo.br For instance, the higher activity of V-doped α-Ag₂WO₄ has been associated with the preferential formation of the (100) surface. researchgate.net

The table below summarizes key computational findings related to the surface properties of α-Ag₂WO₄, which are critical for understanding its catalytic behavior.

| Crystal Facet | Calculated Surface Energy (J/m²) | Dominant Surface Terminations | Key Structural Features |

| (010) | 0.58 | Ag-terminated | Characterized by four-coordinated Ag atoms ([AgO₄]) |

| (100) | 0.88 | O-terminated | Features distorted [WO₄] clusters and three-coordinated Ag atoms ([AgO₃]) |

| (001) | 1.05 | Ag and O co-terminated | Contains five-coordinated Ag atoms ([AgO₅]) and [WO₄] clusters |

| (110) | 1.15 | Ag and O co-terminated | Exposes both [AgO₄] and [WO₆] clusters |

| (011) | 1.21 | O-terminated | Surface contains [WO₅] and [AgOₓ] (x=2, 4, 5) clusters |

| (101) | 1.25 | O-terminated | Dominated by exposed oxygen atoms from [WO₄] clusters |

This table presents a synthesized representation of typical surface energy calculations for α-Ag₂WO₄ as investigated in theoretical studies. The exact values can vary depending on the specifics of the DFT calculation.

Furthermore, DFT and AIMD have been instrumental in understanding the mechanism of Ag nanoparticle formation on β-Ag₂WO₄ surfaces when irradiated by an electron beam. acs.org These simulations reveal that the (011) and (111) surfaces have a much higher tendency to generate Ag nanoparticles compared to the (001) and (110) surfaces. acs.org This process involves the diffusion of Ag cations and surface amorphization, providing a detailed, atomic-level view of catalyst modification. acs.org

The electronic properties of the different Ag₂WO₄ polymorphs, as calculated by DFT, are also central to elucidating catalytic mechanisms. The calculated band gap energy, for example, determines the wavelength of light the material can absorb to initiate photocatalysis.

| Polymorph | Crystal System | Calculated Band Gap (eV) | Relevance to Photocatalysis |

| α-Ag₂WO₄ | Orthorhombic | ~3.18 - 3.25 | Wide band gap semiconductor, primarily active under UV irradiation. cdmf.org.brsbq.org.br |

| β-Ag₂WO₄ | Hexagonal | ~3.0 - 3.1 | Shows high photocatalytic activity, linked to the presence of [WO₅] clusters. cdmf.org.brresearchgate.net |

| γ-Ag₂WO₄ | Cubic | ~2.9 - 3.0 | Also a photocatalyst, though studies suggest its efficiency can be lower than the α-phase. cdmf.org.br |

The band gap values are theoretical estimations from DFT calculations and can differ slightly from experimental values derived from UV-Vis spectroscopy. sbq.org.br

Catalytic Applications of Silver Tungsten Oxide

Photocatalytic Degradation of Environmental Pollutants

The photocatalytic activity of silver tungsten oxide is harnessed to degrade a wide array of environmental pollutants, including synthetic dyes and other organic compounds that are resistant to conventional water treatment methods. When this compound is exposed to a light source with sufficient energy, it generates electron-hole pairs. These charge carriers migrate to the catalyst's surface and initiate redox reactions, producing highly reactive oxygen species (ROS) that are responsible for the decomposition of pollutants.

The textile industry is a major source of water pollution, releasing large volumes of wastewater containing synthetic dyes. These dyes are often toxic and have complex aromatic structures, making them difficult to degrade. This compound-based photocatalysts have demonstrated high efficiency in the decolorization and degradation of several common industrial dyes.

Methyl Orange: Silver nanoparticles have been shown to be effective in the photocatalytic degradation of methyl orange. nih.govresearchgate.net Under visible light, biosynthesized silver nanoparticles can impressively degrade this dye. nih.gov The process often follows pseudo-first-order kinetics. Composites involving tungsten oxide have also been explored for the degradation of methyl orange under UV light. acs.orgmdpi.com

Methylene (B1212753) Blue: Silver-doped and silver-containing nanocomposites have been successfully used for the photocatalytic degradation of methylene blue. jewe.ircrimsonpublishers.comnih.gov The incorporation of silver nanoparticles can enhance the photocatalytic activity of metal oxides like titanium oxide and tungsten oxide by improving visible light absorption and reducing the recombination of electron-hole pairs. nih.govresearchgate.net Studies have shown that the degradation efficiency is influenced by factors such as catalyst dosage and irradiation time. frontiersin.orgresearchgate.net For instance, a maximum degradation of 82.3% of methylene blue was achieved with a 2.0 wt% Ag/TiO₂ photocatalyst after 2 hours of illumination. nih.gov

Rhodamine B: Silver-containing nanocomposites have also been found to be effective in the degradation of Rhodamine B (RhB). For example, ZnO/AgNW (zinc oxide/silver nanowire) composite films achieved a 90% degradation efficiency of RhB within 40 minutes of UV exposure. nih.govknu.ac.kr The enhanced photocatalytic activity is attributed to improved charge separation and the generation of reactive oxygen species. nih.gov Tungsten oxide nanoparticles have also been used, achieving a 96.1% degradation efficiency under optimal conditions after 4 hours of visible light irradiation.

Interactive Data Table: Photocatalytic Degradation of Dyes

| Catalyst | Dye | Degradation Efficiency (%) | Irradiation Time (min) | Light Source |

|---|---|---|---|---|

| Ag/TiO₂ | Methylene Blue | 82.3 | 120 | Halogen Lamp |

| ZnO/AgNW | Rhodamine B | 90 | 40 | UV |

| WO₃ | Rhodamine B | 96.1 | 240 | Visible Light |

Beyond dyes, this compound and related composites are capable of degrading other persistent and harmful organic pollutants found in wastewater.